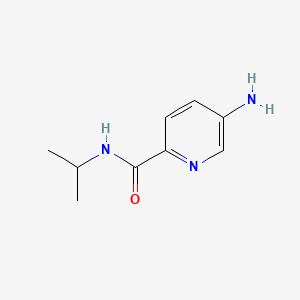

5-Amino-N-isopropylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRMHBNSTMXNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Amino N Isopropylpyridine 2 Carboxamide

Reactivity of the Pyridine (B92270) Core

The pyridine ring in 5-Amino-N-isopropylpyridine-2-carboxamide is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity.

Nucleophilic and Electrophilic Susceptibility of Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, readily reacting with electrophiles and Lewis acids. wikipedia.org Protonation, for instance, occurs at the pyridine nitrogen to form a pyridinium (B92312) salt. This inherent basicity means that in acidic conditions, the nitrogen atom is the primary site of interaction.

Reactions such as N-alkylation, N-acylation, and N-oxidation are characteristic of the pyridine nitrogen. wikipedia.org For example, treatment with an alkyl halide would be expected to yield the corresponding N-alkylpyridinium salt. This reaction introduces a positive charge on the nitrogen, further deactivating the ring towards electrophilic attack.

Stability and Aromaticity Considerations

The pyridine ring is an aromatic system, conferring significant stability to the molecule. However, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density around the ring, making it less aromatic and more reactive towards nucleophiles than benzene (B151609). wikipedia.org The amino group at the C5 position, being an electron-donating group, and the N-isopropylcarboxamide group at the C2 position, an electron-withdrawing group, further modulate the electron density of the pyridine ring.

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to its electron-deficient nature and the tendency of the nitrogen to be protonated or complexed with Lewis acids under typical reaction conditions. wikipedia.org When such reactions do occur, they are generally directed to the C3 and C5 positions, which are comparatively more electron-rich. The presence of the strongly activating amino group at C5 would be expected to direct incoming electrophiles to the positions ortho and para to it, namely C4 and C6. However, the deactivating effect of the pyridine nitrogen and the C2-carboxamide group must also be considered. For instance, bromination of 2-aminopyridines has been shown to yield a mixture of 5-bromo and 3,5-dibromo derivatives. acs.org

Nucleophilic aromatic substitution, on the other hand, is more facile in pyridines, particularly at the C2, C4, and C6 positions, which are electron-deficient. synblock.com However, in this compound, the presence of the amino group at C5 would decrease the susceptibility of the ring to nucleophilic attack.

Transformations Involving the Amino Group

The amino group at the C5 position is a key site for functionalization, exhibiting typical reactivity of an aromatic amine.

Acylation and Alkylation Reactions of the Amino Moiety

The amino group is nucleophilic and can readily undergo acylation and alkylation reactions. Acylation can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions would lead to the formation of the corresponding N-acyl derivatives.

Alkylation of the amino group can be performed using alkyl halides or other alkylating agents. It is important to note that N-alkylation of the pyridine nitrogen can be a competing reaction, and the regioselectivity would depend on the reaction conditions and the nature of the alkylating agent. Studies on related aminopyridines have shown that both N-alkylation of the ring and the exocyclic amino group can occur. researchgate.net

Table 1: Representative Alkylation Reactions of Aminopyridine Derivatives

| Starting Material | Alkylating Agent | Base/Catalyst | Product(s) | Yield (%) | Reference |

| 3-Amino-2-(1,3-dioxolan-2-yl)pyridine | Methyl iodide | - | 3-Methylamino-2-(1,3-dioxolan-2-yl)pyridine | - | researchgate.net |

| 5-Amino-2-(1,3-dioxolan-2-yl)pyridine | Methyl iodide | - | 5-Methylamino-2-(1,3-dioxolan-2-yl)pyridine | - | researchgate.net |

| 3-Amino-2-(1,3-dioxolan-2-yl)pyridine | Allyl bromide | - | 3-Allylamino-2-(1,3-dioxolan-2-yl)pyridine | - | researchgate.net |

| 5-Amino-2-(1,3-dioxolan-2-yl)pyridine | Ethyl iodide | - | 5-Ethylamino-2-(1,3-dioxolan-2-yl)pyridine | - | researchgate.net |

Note: This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C5 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a diazonium salt intermediate. Diazonium salts of pyridines are known to be relatively unstable but can be used in situ for a variety of subsequent transformations.

These transformations include Sandmeyer-type reactions to introduce halides (Cl, Br), cyano, or hydroxyl groups. Azo coupling reactions with activated aromatic compounds are also possible, leading to the formation of azo dyes. It is worth noting that in some cases, intramolecular cyclization can occur, as seen in the diazotization of certain 5-aminopyrazoles which can lead to cinnoline (B1195905) derivatives. researchgate.net

Reactivity of the Carboxamide Functionality

The N-isopropylcarboxamide group at the C2 position is generally a stable functional group but can undergo specific transformations under certain conditions. The primary reaction of the carboxamide is hydrolysis, which can occur under either acidic or basic conditions to yield the corresponding 5-aminopyridine-2-carboxylic acid and isopropylamine (B41738). The rate of hydrolysis would be influenced by the steric hindrance provided by the isopropyl group.

The amide nitrogen is generally not nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, the oxygen of the carbonyl group can be protonated under acidic conditions, which can facilitate nucleophilic attack at the carbonyl carbon.

Hydrolysis of the Carboxamide Group

The hydrolysis of the N-isopropylcarboxamide group in this compound to its corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid, is a challenging transformation. Generally, amides are the least reactive of the carboxylic acid derivatives and their direct hydrolysis requires harsh conditions, such as prolonged heating with strong acids or bases. libretexts.org

Under acidic conditions, the reaction would be initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.com In either case, the subsequent elimination of isopropylamine is required to yield the carboxylic acid.

The reactivity of pyridine carboxamides in such transformations is significantly influenced by the position of the amide substituent on the pyridine ring. mdpi.com For the title compound, the carboxamide is at the 2-position, adjacent to the ring nitrogen. The stability of the amide bond is also influenced by the electronic effects of the substituents on the pyridine ring.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the leaving group to form a new carbonyl compound. uomustansiriyah.edu.iq

For this compound, the N-isopropylamide group is generally a poor leaving group (isopropylamine). Therefore, direct substitution reactions at the carbonyl carbon are not facile. However, the reactivity can be enhanced. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. byjus.com

Esters, which are more reactive than amides, can undergo transesterification. uomustansiriyah.edu.iq While amides are less prone to such direct substitutions, it is conceivable that under specific catalytic conditions, the N-isopropylcarboxamide group could be replaced by other nucleophiles. The success of such a reaction would depend on the ability to convert the isopropylamino moiety into a better leaving group. In some contexts, the pyridine moiety itself can act as a leaving group, particularly when activated. byjus.com

| Carboxylic Acid Derivative | General Structure | Leaving Group | Relative Reactivity |

|---|---|---|---|

| Acid Chloride | R-COCl | Cl⁻ | Very High |

| Acid Anhydride (B1165640) | R-CO-O-CO-R' | R'COO⁻ | High |

| Ester | R-COOR' | R'O⁻ | Moderate |

| Amide | R-CONR'₂ | R'₂N⁻ | Low |

| Carboxylate | R-COO⁻ | O²⁻ | Very Low |

Reactions of the Isopropyl Substituent

Oxidation of the Isopropyl Group

The isopropyl group attached to the amide nitrogen presents a site for potential oxidation reactions. The oxidation of alkyl groups attached to aromatic rings can be achieved under specific conditions. For alkyl groups on a benzene ring, the presence of a hydrogen atom on the alpha-position (benzylic position) is often essential for oxidation by strong agents like KMnO₄ to yield a carboxylic acid. youtube.com

In the case of this compound, the isopropyl group is not directly attached to the aromatic ring, but to the amide nitrogen. However, methods exist for the oxidation of isopropyl groups on aromatic compounds to the corresponding tertiary alcohol (2-hydroxy-2-propyl group). One such process involves oxidation with molecular oxygen in the presence of an aqueous alkali solution. google.com Another patented method describes the oxidation of tertiary aliphatic carbon atoms attached to an aromatic nucleus to produce tertiary alcohols using elemental oxygen and tripotassium phosphate (B84403). google.com While these methods are described for isopropyl groups directly on an aromatic ring, similar principles of radical-based oxidation could potentially be adapted to functionalize the isopropyl group of the title compound.

Selective Functionalization of Alkyl Chains

Selective functionalization of C-H bonds in alkyl chains is a significant area of modern organic synthesis. nih.gov For alkyl groups attached to pyridine rings, methods have been developed for selective functionalization. One strategy involves a polar reaction pathway for the selective chlorination of 2- and 4-alkyl-substituted pyridines at the heterobenzylic position. This is achieved by activating the substrate with trifluoromethanesulfonyl chloride, which promotes the formation of an enamine tautomer that readily reacts with electrophilic chlorination reagents. The resulting chloro-derivative can then be subjected to nucleophilic coupling reactions for further diversification. nih.gov

While the isopropyl group in this compound is on the amide nitrogen and not directly on the ring, the principles of directed C-H functionalization could potentially be applied. Directing group strategies, which have been successful for meta-selective C-H functionalization of aromatic rings, demonstrate the potential for achieving selectivity in complex molecules. nih.gov Such an approach would require a directing group capable of positioning a reactive species in proximity to the C-H bonds of the isopropyl group.

Intermolecular and Intramolecular Reaction Mechanisms

The presence of multiple functional groups in this compound allows for various intermolecular and intramolecular reactions. The amino group and the pyridine nitrogen are potential sites for hydrogen bonding, which can lead to the formation of dimers or larger aggregates in solution or the solid state. researchgate.net

Intramolecular cyclization reactions are also a possibility. Derivatives of 2-aminopyridine (B139424) are known to undergo cyclization with various reagents. For example, reactions with alkyl acrylates or ethyl malonate can lead to the formation of fused heterocyclic systems like pyrido[1,2-a]pyrimidines. acs.orgacs.org Although the title compound has a C2-carboxamide instead of a simple C2-amino group, the N-H of the 5-amino group could potentially participate in intramolecular reactions with a suitably activated derivative of the C2-carboxamide, or vice-versa, to form novel polycyclic structures.

Influence of Substituents on Electronic Properties and Reactivity

The reactivity of the pyridine ring in this compound is significantly modulated by its substituents. The pyridine ring itself is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. libretexts.orgwikipedia.org This makes pyridine generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgpearson.com

The molecule has two key substituents with opposing electronic effects:

5-Amino Group: The amino group at the 5-position is a strong electron-donating group (EDG) through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to it (C4 and C6).

2-Carboxamide (B11827560) Group: The N-isopropylcarboxamide group at the 2-position is an electron-withdrawing group (EWG) through both inductive and resonance effects. This effect deactivates the ring towards electrophilic attack.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Ring Nitrogen | 1 | Electron-withdrawing (inductive) | Deactivates ring to electrophilic attack, activates C2/C4 to nucleophilic attack. wikipedia.org |

| Amino Group | 5 | Electron-donating (resonance) | Activates the ring to electrophilic attack. |

| N-isopropylcarboxamide | 2 | Electron-withdrawing (inductive & resonance) | Deactivates the ring to electrophilic attack. |

Advanced Spectroscopic and Structural Elucidation of 5 Amino N Isopropylpyridine 2 Carboxamide

X-ray Crystallography for Detailed Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-Amino-N-isopropylpyridine-2-carboxamide, this analysis would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing efficiency.

Conformational Analysis and Stereochemical Features

The molecule possesses several rotatable bonds, leading to potential conformational isomers. Key among these are the rotations around the C2-C(O) bond, the C(O)-N bond of the amide, and the N-C bond of the isopropyl group. The solid-state conformation, as would be revealed by X-ray crystallography, represents the lowest energy arrangement within the crystal lattice. This conformation is influenced by both intramolecular steric hindrance and the optimization of intermolecular packing forces. The isopropyl group, being sterically demanding, will likely orient itself to minimize clashes with the pyridine (B92270) ring and adjacent molecules.

Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is predicted to be a dominant feature in the solid-state structure of this compound. The amide group (N-H) and the amino group (-NH2) are excellent hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the pyridine nitrogen are strong hydrogen bond acceptors. It is highly probable that the amide N-H will form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common and stable motif in carboxamides. nih.gov Furthermore, the amino group can participate in hydrogen bonding with either the pyridine nitrogen or the amide carbonyl of adjacent molecules, leading to the formation of extended one-, two-, or three-dimensional networks that stabilize the crystal structure. nsf.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the elucidation of the molecule's connectivity and electronic structure in solution.

Proton (¹H) NMR for Chemical Environment Determination

The ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the positions of the amino and carboxamide substituents. The amino group protons would likely appear as a broad singlet. The N-H proton of the amide would also be a singlet or doublet depending on the solvent and its coupling to the isopropyl methine proton. The isopropyl group would show a characteristic septet for the C-H proton and a doublet for the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.0 - 7.5 | d |

| Pyridine H-4 | 7.5 - 8.0 | dd |

| Pyridine H-6 | 8.0 - 8.5 | d |

| -NH₂ | 4.0 - 5.5 | br s |

| Amide N-H | 8.0 - 9.0 | d |

| Isopropyl C-H | 4.0 - 4.5 | sept |

| Isopropyl CH₃ | 1.2 - 1.4 | d |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. The carbonyl carbon of the amide would be the most downfield signal. The carbons of the pyridine ring would resonate in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. The carbons of the isopropyl group would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| Pyridine C-2 | 150 - 160 |

| Pyridine C-3 | 110 - 120 |

| Pyridine C-4 | 135 - 145 |

| Pyridine C-5 | 140 - 150 |

| Pyridine C-6 | 120 - 130 |

| Isopropyl C-H | 40 - 50 |

| Isopropyl CH₃ | 20 - 25 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of molecules by mapping correlations between different nuclei. For this compound, techniques such as COSY, HSQC, and HMBC would be indispensable for confirming the connectivity of its constituent atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In this compound, COSY would be expected to show correlations between the methine proton and the methyl protons of the isopropyl group, as well as between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and directly attached carbons (¹³C). It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. Each protonated carbon in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for piecing together the molecular skeleton. For instance, the amide proton (N-H) would be expected to show a correlation to the carbonyl carbon and the methine carbon of the isopropyl group. Similarly, the aromatic protons would show correlations to various carbons within the pyridine ring, confirming the substitution pattern.

Hypothetical 2D NMR Correlation Data for this compound

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HMBC Correlations (with ¹³C) |

|---|---|---|

| H3 (Pyridine) | H4 | C2, C4, C5 |

| H4 (Pyridine) | H3, H6 | C2, C3, C5, C6 |

| H6 (Pyridine) | H4 | C2, C4, C5 |

| NH (Amide) | CH (Isopropyl) | C=O, CH (Isopropyl) |

| CH (Isopropyl) | NH, CH₃ | C=O, CH₃ |

| CH₃ (Isopropyl) | CH | CH, C (other methyl) |

Note: This table is illustrative and based on theoretical expectations for the structure.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound (molar mass: 179.22 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula of C₉H₁₃N₃O.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve:

Loss of the isopropyl group ([M - 43]⁺) leading to a fragment ion.

Alpha-cleavage adjacent to the amide nitrogen, resulting in the loss of a methyl group from the isopropyl moiety ([M - 15]⁺).

Cleavage of the amide C-N bond, potentially leading to the formation of an acylium ion.

Loss of the amino group ([M - 16]⁺).

Hypothetical Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 136 | [M - C₃H₇]⁺ |

| 121 | [M - C₃H₇N]⁺ |

Note: This table represents plausible fragmentation patterns and is for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) would appear as a doublet around 3300-3500 cm⁻¹. The secondary amide N-H stretch would also be present in this region. The carbonyl (C=O) stretch of the amide is a strong, sharp band typically found around 1640-1680 cm⁻¹. C-H stretches from the alkyl and aromatic portions would be observed just below and above 3000 cm⁻¹, respectively. The pyridine ring vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often produce strong Raman signals. The C=C and C=N stretching vibrations of the pyridine ring would also be prominent. While the C=O stretch is strong in the IR, it may be weaker in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3450, ~3350 | Medium-Strong | N-H stretch (asymmetric & symmetric, NH₂) |

| ~3300 | Medium | N-H stretch (secondary amide) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1610, ~1580 | Medium-Strong | C=C, C=N stretch (pyridine ring) |

Note: This is a generalized table of expected vibrational frequencies.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₉H₁₃N₃O) to verify the compound's elemental composition and purity.

Theoretical vs. Expected Elemental Analysis Data

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 60.32% |

| Hydrogen (H) | 7.31% |

| Nitrogen (N) | 23.45% |

Note: Experimental results from a pure sample are expected to be within ±0.4% of the theoretical values.

Theoretical and Computational Investigations of 5 Amino N Isopropylpyridine 2 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netrsc.org It is used to determine optimized geometries, electronic properties, and spectroscopic parameters. For 5-Amino-N-isopropylpyridine-2-carboxamide, DFT calculations would be performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to model its molecular behavior accurately. researchgate.net

The first step in a DFT study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, corresponding to its most stable structure. For this compound, this process would define the bond lengths, bond angles, and dihedral angles of its ground state. The pyridine (B92270) ring is expected to be largely planar, while the N-isopropylcarboxamide side chain possesses significant conformational freedom. researchgate.net

Studies on similar pyridine-carboxamide structures confirm that DFT calculations can predict these parameters with high correlation to experimental data obtained from X-ray crystallography. researchgate.netnih.gov The planarity of the pyridine ring and the orientation of the carboxamide group are stabilized by the delocalization of π-electrons. The amino group at the 5-position and the isopropylamide group at the 2-position will influence the electronic distribution and geometry of the pyridine ring.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures) This table presents hypothetical, yet realistic, data based on values reported for similar molecular scaffolds in the literature. researchgate.netnih.gov

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (pyridine ring) | 1.37 - 1.42 | |

| C-N (pyridine ring) | 1.34 - 1.47 | |

| C-C (amide) | 1.51 | |

| C=O (amide) | 1.24 | |

| C-N (amide) | 1.35 | |

| C-N (amino) | 1.39 | |

| **Bond Angles (°) ** | ||

| C-C-C (pyridine ring) | 117 - 121 | |

| C-N-C (pyridine ring) | 119 - 123 | |

| O=C-N (amide) | 122 | |

| Dihedral Angles (°) | ||

| C(ring)-C(ring)-C(amide)-O | ~15-30 |

To use this interactive table, you can sort the data by clicking on the column headers.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

For this compound, the HOMO is expected to be located primarily over the electron-rich aminopyridine ring, reflecting its nucleophilic character. Conversely, the LUMO is likely distributed over the carboxamide group and the pyridine ring, which can act as electron-accepting centers. The amino group (electron-donating) and the carboxamide group (electron-withdrawing) work in concert to lower the HOMO-LUMO gap compared to unsubstituted pyridine, suggesting a molecule with significant potential for chemical interactions. rsc.orgnih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Based on Analogous Aminopyridine Systems) This table contains representative values to illustrate the typical output of a DFT calculation on a similar molecule. rsc.org

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.15 | Electron-donating capability |

| LUMO Energy | -1.50 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | Chemical reactivity and stability |

You can filter this table by entering keywords in a search box (not shown here, but a feature of interactive tables).

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the electron density surface, with colors indicating different charge regions: red signifies negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov

In an MEP map of this compound, distinct regions of charge would be visible. The most negative potential (red/yellow) would be concentrated around the carbonyl oxygen and the pyridine nitrogen, identifying them as primary sites for hydrogen bonding and electrophilic interactions. nih.govnih.gov The hydrogen atoms of the amino group and the amide N-H would exhibit the most positive potential (blue), marking them as hydrogen bond donor sites. nih.gov Mulliken atomic charge analysis further quantifies this charge distribution, assigning partial charges to each atom and confirming the electronegative character of the oxygen and nitrogen atoms.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding a single, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of a molecule over time. nih.gov This is particularly important for flexible molecules like this compound, which has several rotatable bonds, primarily in the N-isopropylamide side chain.

An MD simulation would model the molecule's movements by solving Newton's equations of motion, revealing how the side chain rotates and flexes at a given temperature. nih.gov This process, known as conformational sampling, identifies the most populated (i.e., most stable) conformations and the energy barriers between them. Such simulations can reveal, for instance, whether specific intramolecular hydrogen bonds stabilize certain orientations of the amide group relative to the pyridine ring, which can be crucial for its interaction with biological targets. acs.org

Quantum Mechanical Calculations for Reaction Pathway Modeling

Quantum mechanical methods, particularly DFT, can be used to model the pathways of chemical reactions. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy required for the reaction to proceed. mdpi.com

For this compound, such calculations could model its synthesis, for example, the final amidation step. More significantly, these methods can predict its metabolic fate by modeling potential reactions like N-oxidation of the pyridine ring or hydroxylation at various positions. nih.gov Comparing the activation energies for different potential reaction pathways allows researchers to predict the most likely metabolic products or points of chemical reactivity. Studies on related pyridine carboxamides have used these methods to understand reaction mechanisms and activation energies. mdpi.com

Molecular Modeling for Structure-Property Relationship Elucidation

Molecular modeling techniques are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov The theoretical descriptors calculated through DFT and other methods—such as the HOMO-LUMO gap, dipole moment, surface area, volume, and charge distributions—serve as the inputs for QSAR models. nih.govnih.gov

For a series of related pyridine carboxamide derivatives, a QSAR study could reveal which properties are most critical for a specific biological effect, such as enzyme inhibition. nih.govmdpi.com For example, modeling might show that a more negative electrostatic potential on the carbonyl oxygen strongly correlates with increased binding affinity to a receptor. nih.gov These insights are fundamental to rational drug design, allowing chemists to modify the structure of this compound to enhance its desired properties. nih.gov

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, while specific, direct computational studies are not widely available in the reviewed literature, we can infer the expected outcomes and methodologies based on extensive research on analogous pyridine and carboxamide derivatives. nih.govresearchgate.netresearchgate.netresearchgate.netpsu.edunih.gov Density Functional Theory (DFT) is a predominant method for these predictions, often used to calculate vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.netresearchgate.net

Computational models, typically employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are first used to determine the molecule's optimized geometric structure. nih.govresearchgate.netscirp.org From this optimized geometry, further calculations can predict spectroscopic parameters.

Infrared (IR) and Raman Spectroscopy Predictions

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. These calculations also provide the intensity of these peaks and the potential energy distribution (PED), which describes the contribution of different internal coordinates (stretching, bending, torsion) to each vibrational mode. researchgate.netresearchgate.net

For this compound, key vibrational modes would be expected for the following functional groups:

N-H Vibrations: The amino (NH₂) and amide (N-H) groups would exhibit stretching vibrations, typically in the 3300-3500 cm⁻¹ region. nih.gov Asymmetric and symmetric stretching modes for the NH₂ group would be distinct.

C=O Vibration: The carbonyl group of the carboxamide is expected to show a strong stretching vibration, typically in the range of 1650-1700 cm⁻¹.

C-N Vibrations: Stretching vibrations for the C-N bonds of the pyridine ring and the amide linkage would also be predicted.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. nih.govscirp.org

Isopropyl Group Vibrations: C-H stretching and bending vibrations associated with the isopropyl group would also be calculated.

A hypothetical data table of predicted vibrational frequencies, based on typical DFT calculations for similar molecules, is presented below.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | Asymmetric N-H Stretch (Amine) |

| ~3350 | Symmetric N-H Stretch (Amine) |

| ~3300 | N-H Stretch (Amide) |

| ~2970 | C-H Stretch (Isopropyl) |

| ~1680 | C=O Stretch (Amide) |

| ~1620 | Pyridine Ring Stretch |

| ~1580 | N-H Bend (Amine) |

Note: This table is illustrative and not based on actual published calculations for this specific compound.

UV-Visible Spectroscopy Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net These calculations predict the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., n → π* or π → π). For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π transitions within the aromatic pyridine ring and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.

NMR Spectroscopy Predictions

Theoretical methods can also predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. For instance, the protons of the amino group, the amide N-H, the isopropyl group, and the pyridine ring would all have distinct predicted chemical shifts. Similarly, the chemical shifts of the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group would be calculated.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Role of 5 Amino N Isopropylpyridine 2 Carboxamide As a Chemical Building Block

Precursor in the Synthesis of Heterocyclic Scaffolds

The aminopyridine carboxamide scaffold is a key precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the amino group and the carboxamide functionality allows for a range of cyclization reactions to form bicyclic and polycyclic structures, which are of significant interest in medicinal chemistry and material science.

One of the most prominent applications of aminopyridine derivatives is in the synthesis of thieno[2,3-b]pyridines . These compounds are synthesized through reactions that typically involve the reaction of a substituted pyridine (B92270) with a sulfur-containing reagent. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be prepared from 2-thioxo-1,2-dihydropyridine-3-carbonitriles and N-aryl-2-chloroacetamides. nih.gov These thieno[2,3-b]pyridines can then undergo further reactions, such as oxidative dimerization, to form complex polyheterocyclic systems. nih.gov

The general synthetic utility of aminopyridines extends to the formation of other fused heterocycles like imidazo[1,2-a]pyridines . The synthesis of these compounds can be achieved by reacting a 2-aminopyridine (B139424) with a suitable reagent like ethyl 2-chloroacetoacetate. nih.gov Furthermore, the amino group on the pyridine ring can be transformed into a hydrazide, which is a versatile intermediate for constructing fused pyrazoles and other nitrogen-containing heterocycles. mdpi.com The reactivity of the aminopyridine moiety makes it a valuable starting point for creating diverse heterocyclic libraries. mdpi.comnih.gov

Research has demonstrated the synthesis of various fused heterocyclic systems starting from aminopyridine precursors, including:

Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines mdpi.com

Pyrazolo[1,5-a]pyrimidines nih.gov

Pyrazolo[5,1-c] nih.govnih.govmdpi.comtriazines nih.gov

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from aminopyridine carboxamide derivatives.

| Precursor Scaffold | Reagents/Conditions | Resulting Heterocyclic Scaffold | Reference |

| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide, KOH | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | nih.gov |

| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | nih.gov |

| 5-Aminopyrazole derivatives | Various reagents | Pyrazolopyridines, Pyrazolopyrimidines | mdpi.com |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide, DMF | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | mdpi.com |

Intermediate in the Formation of Polyfunctionalized Organic Molecules

5-Amino-N-isopropylpyridine-2-carboxamide is recognized as a key intermediate in the synthesis of more complex, polyfunctionalized organic molecules. synblock.com Its utility as a building block stems from the ability of its functional groups to undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks.

The amino group can be readily alkylated or acylated, providing a handle for attaching various side chains. mdpi.com For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been synthesized and further functionalized at the 5-position with benzoyl or benzylhydroxy tethers. mdpi.com These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

The carboxamide nitrogen can also participate in reactions, and the pyridine ring itself can be subject to further substitution, depending on the reaction conditions. The versatility of the aminopyridine carboxamide core allows for the systematic modification of different parts of the molecule, leading to the generation of libraries of compounds with a wide range of properties. This makes it a valuable intermediate for the synthesis of compounds with potential applications in various fields, including pharmaceuticals and materials science.

Applications in Material Science Research and Development

While direct applications of this compound in material science are not extensively documented in the reviewed literature, the structurally related pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) scaffolds have shown significant potential in this field. mdpi.com These derivatives are utilized in the design of functional materials due to their ability to form well-defined supramolecular structures through hydrogen bonding and metal coordination.

Pyridine-2,6-dicarboxamide derivatives are known to act as chelating ligands for a variety of metal cations and can also bind to anions and small neutral molecules. mdpi.com This property is exploited in the development of:

Sensors: For the detection of specific ions or molecules. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The directional nature of the interactions allows for the construction of ordered, porous materials with potential applications in gas storage, separation, and catalysis.

Luminescent Materials: Metal complexes of pyridine-containing ligands can exhibit strong luminescence, making them suitable for applications in lighting and displays. chemicalbook.com

Given the structural similarities, it is conceivable that derivatives of this compound could be explored for similar applications in material science. The presence of the amino and isopropyl groups could be used to tune the electronic properties and solubility of the resulting materials.

Design and Synthesis of Ligands for Catalysis

The pyridine-carboxamide moiety is a well-established ligand scaffold in coordination chemistry and catalysis. While specific studies detailing the use of this compound as a ligand for catalysis are limited in the reviewed literature, the broader class of pyridine-carboxamide and aminopyridine derivatives has been extensively investigated.

Pyridine-2,6-dicarboxamide is a known chelating ligand for various metal cations, and its complexes have been explored for their catalytic activities. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxamide groups can coordinate to a metal center, creating a stable complex that can act as a catalyst for a range of organic transformations.

Furthermore, palladium complexes containing phosphorus-nitrogen ligands, which can be derived from aminopyridines, have shown high activity in aminocarbonylation reactions. researchgate.net These catalysts are selective for the double carbonylative amination of aryl halides. The development of cycloalkyl-fused pyridines bearing pendant N-diphenylphosphinoethyl groups as ligands for zinc complexes has also been reported for the ring-opening polymerization of lactides. mdpi.com Transition metal complexes with ligands derived from amino acids have also been widely used in catalytic asymmetric synthesis. mdpi.com

The structural features of this compound, including the pyridine nitrogen, the carboxamide oxygen, and the amino group, suggest its potential as a multidentate ligand for various metal ions. Future research could explore the synthesis and catalytic applications of metal complexes incorporating this ligand.

Development of Novel Chemical Entities for Further Exploration

This compound serves as a valuable building block for the development of novel chemical entities with potential therapeutic applications. synblock.com The aminopyridine scaffold is a common feature in many biologically active compounds, and the ability to readily modify the structure of this compound makes it an attractive starting point for medicinal chemistry campaigns.

Derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which can be synthesized from aminopyridine precursors, have demonstrated potent anti-proliferative activity against cancer cell lines. mdpi.com The synthesis of various substituted 5-amino-2-pyridinecarboxylic acid derivatives has also yielded potent antihypertensive agents. frontiersin.org The exploration of different substituents on the aminopyridine core allows for the fine-tuning of biological activity and pharmacokinetic properties.

The use of aminopyrazoles and their fused heterocyclic derivatives, which share structural similarities with aminopyridines, has led to the discovery of compounds with antiviral activity against the avian influenza virus (H5N1). nih.gov This highlights the potential of amino-substituted nitrogen heterocycles in the discovery of new drugs.

The following table provides examples of biological activities associated with derivatives of the aminopyridine carboxamide scaffold.

| Derivative Class | Biological Activity | Reference |

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Anti-proliferative | mdpi.com |

| Substituted 5-amino-2-pyridinecarboxylic acids | Antihypertensive | frontiersin.org |

| Benzamide-based 5-aminopyrazoles and fused heterocycles | Antiviral (H5N1) | nih.gov |

| N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-amidines | Lipoxygenase inhibitors | nih.gov |

The versatility of this compound as a chemical building block makes it a valuable tool for the discovery and development of new chemical entities for further scientific exploration.

Future Research Directions and Unexplored Potential in 5 Amino N Isopropylpyridine 2 Carboxamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The imperative for green and sustainable chemistry necessitates the development of novel synthetic pathways for promising molecules like 5-Amino-N-isopropylpyridine-2-carboxamide. Future research should prioritize the exploration of eco-friendly and efficient methods that minimize waste and energy consumption.

One promising avenue is the application of thermo-catalytic conversion processes, which have shown success in the sustainable production of pyridines from renewable feedstocks like glycerol and ammonia (B1221849) over zeolite catalysts. rsc.org Investigating similar catalytic systems for the amination and carboxamidation of pyridine (B92270) precursors could lead to more sustainable manufacturing processes. Another area of interest is the use of iron-catalyzed green synthesis methods, which have been effectively employed for the synthesis of various pyridine derivatives. nih.gov Exploring Fe-catalyzed C-H functionalization and amidation reactions on the pyridine ring could offer a more environmentally benign alternative to traditional synthetic methods.

Furthermore, the development of one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined process would significantly enhance the efficiency and sustainability of synthesizing this compound and its analogs. Research into novel catalytic systems that can facilitate sequential amination and amidation reactions on a pyridine core in a single reaction vessel would be a significant step forward.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Thermo-catalytic Conversion | Utilization of renewable feedstocks, continuous processing. | Development of selective catalysts for amination and carboxamidation. |

| Iron-Catalyzed Synthesis | Low toxicity, abundance of iron, novel reactivity. | Exploration of Fe-catalyzed C-H activation and cross-coupling reactions. |

| One-Pot/Tandem Reactions | Reduced waste, time, and energy consumption. | Design of multi-functional catalysts and optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced process control. | Optimization of microwave parameters for amidation and related transformations. nih.gov |

Exploration of Undiscovered Reactivity Patterns

The interplay between the electron-donating amino group and the electron-withdrawing carboxamide moiety in this compound is expected to give rise to unique and unexplored reactivity patterns. The amino group generally activates the pyridine ring towards electrophilic substitution, while also being susceptible to a range of reactions itself. researchgate.net Conversely, the carboxamide group can influence the acidity of the N-H proton and participate in various coupling and condensation reactions.

Future investigations should focus on systematically exploring the reactivity of this molecule under a variety of conditions. This includes its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The presence of both a nucleophilic amino group and a potentially coordinating carboxamide functionality suggests that this compound could act as a versatile ligand in transition metal catalysis, potentially leading to the discovery of novel catalytic transformations.

The reactivity of the carboxamide nitrogen and the potential for intramolecular interactions with the adjacent amino group could also be a fruitful area of study. For instance, investigating cyclization reactions under various conditions could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity.

| Reaction Type | Potential Outcomes | Research Focus |

| Electrophilic Aromatic Substitution | Functionalization of the pyridine ring at specific positions. | Studying the directing effects of the amino and carboxamide groups. |

| Nucleophilic Aromatic Substitution | Introduction of new functional groups by displacing suitable leaving groups. | Investigating the reactivity of halogenated derivatives. |

| Metal-Catalyzed Cross-Coupling | Formation of new C-C, C-N, and C-O bonds. | Exploring the use as a coupling partner in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. |

| Ligand Synthesis and Catalysis | Formation of novel metal complexes with unique catalytic properties. | Investigating coordination chemistry with various transition metals. |

Advanced Studies in Supramolecular Chemistry and Crystal Engineering

The presence of multiple hydrogen bond donors (amino and amide N-H) and acceptors (pyridine nitrogen, carbonyl oxygen) in this compound makes it an excellent candidate for the construction of well-defined supramolecular architectures. nih.govnih.gov Future research in this area should focus on understanding and controlling the non-covalent interactions of this molecule to design novel materials with specific properties.

Crystal engineering studies can be employed to systematically investigate the formation of different hydrogen bonding motifs, such as dimers, chains, and sheets. researchgate.net The carboxamide–pyridine N-oxide heterosynthon is a powerful tool in crystal engineering, and the oxidation of the pyridine nitrogen in this compound could lead to the formation of robust and predictable supramolecular assemblies. rsc.orgnih.gov

Furthermore, the potential for this molecule to form co-crystals with other active pharmaceutical ingredients (APIs) or excipients is a promising area of investigation. The formation of co-crystals can significantly alter the physicochemical properties of a substance, such as solubility, stability, and bioavailability.

| Supramolecular Approach | Potential Applications | Research Focus |

| Hydrogen Bonding Analysis | Design of predictable crystal structures. | Single-crystal X-ray diffraction studies of the parent molecule and its derivatives. researchgate.netnih.gov |

| Co-crystal Formation | Improved pharmaceutical formulations, novel materials. | Screening for co-crystal formation with a variety of co-formers. |

| N-Oxide Synthesis | Robust and predictable supramolecular synthons. | Synthesis and crystallographic analysis of the corresponding pyridine N-oxide. rsc.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. | Use as a ligand for the construction of novel MOFs. |

Computational Design of Derivatives with Tuned Properties

Computational chemistry offers a powerful toolkit for the rational design of new molecules with tailored properties. In the context of this compound, computational methods can be employed to predict the effects of various substituents on its electronic, steric, and pharmacokinetic properties.

Quantum-chemical calculations can be used to understand the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.com This knowledge can then be used to design derivatives with, for example, enhanced biological activity or improved material properties. Molecular docking and dynamics simulations can be employed to predict the binding affinity of derivatives to specific biological targets, guiding the synthesis of new potential therapeutic agents. researchgate.netnih.govnih.gov

The in silico evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another crucial application of computational chemistry in drug discovery. By predicting these properties for virtual derivatives of this compound, researchers can prioritize the synthesis of compounds with the most promising drug-like characteristics.

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. | Understanding fundamental chemical properties and guiding synthetic efforts. |

| Molecular Docking and Dynamics | Predicting binding modes and affinities to biological targets. | Designing new compounds with enhanced biological activity. researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives. | Accelerating the discovery of potent and selective compounds. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Prioritizing the synthesis of drug-like molecules. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. researchgate.netuc.ptresearchgate.netvcu.edu Future research should explore the integration of these modern synthetic technologies for the production of this compound and its derivatives.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com The development of a continuous flow process for the synthesis of this compound would be a significant advancement, particularly for large-scale production. Automated synthesis platforms can be utilized for the rapid generation of libraries of derivatives for high-throughput screening. beilstein-journals.orgnih.govgoogle.com This would greatly accelerate the discovery of new compounds with desirable properties.

The combination of flow chemistry with in-line purification and analysis techniques would enable a fully automated and streamlined process for the synthesis and evaluation of new this compound derivatives.

| Technology | Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow synthesis of the target molecule. uc.ptresearchgate.netmdpi.com |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Adaptation of synthetic routes for solid-phase or solution-phase automated synthesis. nih.govgoogle.com |

| In-line Analysis and Purification | Real-time reaction monitoring and integrated purification. | Integration of analytical techniques (e.g., HPLC, NMR) and purification modules into a flow setup. |

Q & A

Basic Question: What are the recommended synthetic routes for preparing 5-Amino-N-isopropylpyridine-2-carboxamide, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling 5-aminopyridine-2-carboxylic acid with isopropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane. Optimization includes:

- Temperature control : Maintain 0–5°C during activation to minimize side reactions.

- Catalyst selection : Use DMAP to enhance acylation efficiency .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Monitor purity via HPLC (≥98% by area normalization) .

Basic Question: How should researchers characterize the structural integrity of this compound?

Answer:

Use a multi-technique approach:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- XRD : If crystalline, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Advanced Question: What strategies resolve contradictions in reported biological activity data for pyridinecarboxamide derivatives?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation includes:

- Standardized protocols : Use CLSI guidelines for antimicrobial MIC assays .

- Impurity profiling : Quantify byproducts (e.g., hydrolyzed amide) via LC-MS and correlate with bioactivity .

- Dose-response curves : Validate IC50 values across ≥3 independent replicates.

Advanced Question: How can computational methods guide the design of this compound analogs with enhanced target binding?

Answer:

- Docking studies : Use AutoDock Vina with target protein PDB structures (e.g., mycobacterial enzymes) to predict binding modes.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Question: How do researchers evaluate the stability of this compound under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and 40–80°C for 24–72 hours.

- HPLC monitoring : Track degradation products (e.g., hydrolysis to carboxylic acid) .

- Kinetic modeling : Calculate t₁/₂ using Arrhenius plots for shelf-life prediction .

Advanced Question: What mechanistic insights explain the reactivity of the pyridine ring in this compound during functionalization?

Answer:

- Electrophilic substitution : The amino group directs electrophiles to the para position (C3) via resonance.

- Nucleophilic attack : Steric hindrance from the isopropyl group reduces reactivity at the carboxamide site .

- Cross-coupling : Suzuki-Miyaura reactions at C5 require Pd(OAc)₂/XPhos catalysts .

Basic Question: What analytical methods are suitable for quantifying trace impurities in synthesized this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.